molecular formula C7H14ClNO B6202405 azocan-4-one hydrochloride CAS No. 2694735-10-7

azocan-4-one hydrochloride

Cat. No.: B6202405
CAS No.: 2694735-10-7
M. Wt: 163.6
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Description

Azocan-4-one hydrochloride (CAS: 2694735-10-7) is a heterocyclic organic compound with the molecular formula C₇H₁₄ClNO and a molecular weight of 163.6452 g/mol . It features an eight-membered azocane ring system with a ketone group at the fourth position, substituted by a hydrochloride salt. This compound is primarily utilized in research settings, with applications in synthetic chemistry and pharmacological studies. Available in purities up to 95%, it is offered in quantities ranging from 50 mg to 5 g for laboratory use .

Properties

CAS No.

2694735-10-7

Molecular Formula

C7H14ClNO

Molecular Weight

163.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azocan-4-one hydrochloride typically involves the reaction of azocane with appropriate reagents under controlled conditions. One common method is the Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a carbonyl compound. This reaction is usually carried out at elevated temperatures (around 80°C) to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is often isolated and purified through techniques such as crystallization and distillation .

Chemical Reactions Analysis

Types of Reactions

Azocan-4-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azocan-4-one derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Azocan-4-one hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of azocan-4-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Hydrochloride Salts

4-Methyl-1,4-azaphosphinane 4-oxide Hydrochloride

  • Molecular Formula: C₅H₁₃ClNOP
  • Molecular Weight : 169.59 g/mol
  • Key Differences: Incorporates a phosphorus atom in the heterocyclic ring, replacing one nitrogen atom in azocan-4-one. Lower molecular weight but higher reactivity due to phosphorus’s electron-deficient nature .

5-(Azocan-1-yl)-4-methyl-3,3-diphenylpentan-2-one Hydrochloride

  • Molecular Formula: C₂₆H₃₄ClNO
  • Molecular Weight : 420.01 g/mol
  • Key Differences: Features a bulky diphenylpentanone backbone attached to the azocane ring, significantly increasing lipophilicity. Extended structure may reduce solubility in aqueous media compared to azocan-4-one hydrochloride. Potential for enhanced CNS permeability due to aromatic groups, suggesting pharmacological applications .

5-Cyclopropyl-1,3-thiazol-4-amine Hydrochloride

  • Molecular Formula : C₆H₁₀ClN₂S
  • Molecular Weight : 176.68 g/mol
  • Key Differences: Contains a thiazole ring (sulfur and nitrogen heterocycle) instead of azocane. Higher electronegativity due to sulfur, influencing hydrogen-bonding interactions .

Comparative Analysis of Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Solubility Profile Stability Notes
This compound 163.65 Azocane, ketone, HCl salt Moderate in polar solvents Stable under inert conditions
4-Methyl-1,4-azaphosphinane HCl 169.59 Phosphine oxide, HCl salt High polarity Reactivity with nucleophiles
5-(Azocan-1-yl)diphenylpentanone 420.01 Azocane, diphenylketone, HCl Low aqueous solubility Sensitive to oxidation
5-Cyclopropyl-thiazol-4-amine HCl 176.68 Thiazole, cyclopropyl, HCl Moderate in DMSO/water Photostability concerns

Q & A

Q. Basic

  • Storage : Airtight, light-resistant containers at 2–8°C with desiccants to prevent hydrolysis.
  • Handling : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure. Electrostatic charge buildup should be mitigated during transfer .
  • Incompatibilities : Avoid strong oxidizers, bases, or moisture-rich environments.

How can researchers optimize the synthesis of this compound to improve yield and minimize by-products?

Q. Advanced

  • Reaction optimization : Adjust reaction time (e.g., 12–24 hr), temperature (40–60°C), and catalyst loading (e.g., 5 mol% Pd/C).
  • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water).
  • By-product mitigation : Monitor intermediates via thin-layer chromatography (TLC) and employ scavenger resins for unreacted reagents.
  • Yield tracking : Compare theoretical vs. isolated yields across triplicate runs .

What strategies should be employed to resolve contradictions in spectral data (e.g., NMR, MS) during structural characterization?

Q. Advanced

  • Cross-validation : Compare 1H^1H-NMR, 13C^13C-NMR, and high-resolution mass spectrometry (HRMS) data with computational predictions (e.g., DFT simulations).
  • Isotopic labeling : Use deuterated solvents to confirm proton assignments.
  • Crystallography : If crystals are obtainable, X-ray diffraction provides unambiguous confirmation.
  • Literature benchmarking : Cross-reference spectral databases (e.g., PubChem, SciFinder) to identify discrepancies in solvent or instrument calibration .

How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

Q. Advanced

  • Forced degradation studies : Expose the compound to:
    • Acidic/alkaline conditions : 0.1M HCl/NaOH at 25°C and 40°C for 24–72 hr.
    • Oxidative stress : 3% H2_2O2_2 at 25°C.
    • Photolysis : UV light (254 nm) for 48 hr.
  • Analytical endpoints : Quantify degradation products via HPLC-MS and track loss of parent compound. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life .

What literature search strategies are effective for compiling existing data on this compound’s physicochemical properties?

Q. Basic

  • Keyword selection : Use systematic terms like “this compound synthesis,” “spirocyclic amine hydrochloride,” and CAS-specific identifiers.
  • Database filters : Apply “peer-reviewed only” and “experimental data” filters in SciFinder, Reaxys, and PubMed.
  • Patent mining : Use Derwent Innovation for synthetic routes excluded from journals.
  • Backward/forward citation tracking : Identify seminal papers via Web of Science .

What methodologies are recommended for identifying and quantifying degradation products of this compound in long-term stability studies?

Q. Advanced

  • LC-MS/MS : Use electrospray ionization (ESI) in positive ion mode with a Q-TOF detector for high-resolution mass data.
  • Degradant isolation : Scale up degradation samples and isolate via preparative HPLC.
  • Structural elucidation : Apply 1H^1H-NMR and 2D-COSY to fragmented ions.
  • Quantification : Develop validated calibration curves for major degradants (LOD: 0.1% w/w) .

How should researchers validate experimental protocols for this compound to ensure reproducibility across laboratories?

Q. Basic

  • Documentation : Include detailed SOPs for synthesis, purification, and analysis (e.g., HPLC gradient tables, NMR acquisition parameters).
  • Inter-lab trials : Conduct round-robin testing with independent labs using blinded samples.
  • Reference standards : Use certified materials traceable to NIST or pharmacopeial standards.
  • Data reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) in supplemental materials .

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